molecular formula C8H15N3O B1415764 N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine CAS No. 915922-00-8

N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine

Cat. No.: B1415764
CAS No.: 915922-00-8
M. Wt: 169.22 g/mol
InChI Key: IDWQREWRKBJTBS-UHFFFAOYSA-N
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Description

N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine typically involves the reaction of 3-ethyl-1,2,4-oxadiazole with propan-2-amine. One common method is the condensation of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with propan-2-amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce reduced heterocycles. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the amine nitrogen.

Scientific Research Applications

N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including natural product analogs and novel heterocyclic compounds.

    Materials Science: The unique electronic properties of the oxadiazole ring make the compound useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Comparison with Similar Compounds

N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine can be compared with other similar compounds, such as:

    N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.

    N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine: The presence of an ethanamine group instead of propan-2-amine can influence the compound’s solubility and interaction with biological targets.

    N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]propan-2-amine: The position of the methyl group on the oxadiazole ring can lead to different electronic properties and reactivity.

Properties

IUPAC Name

N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-4-7-10-8(12-11-7)5-9-6(2)3/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWQREWRKBJTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650859
Record name N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-00-8
Record name 3-Ethyl-N-(1-methylethyl)-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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